5-Methylpyrazine-2-amidoxime: Mechanistic Profiling & Therapeutic Potential
5-Methylpyrazine-2-amidoxime: Mechanistic Profiling & Therapeutic Potential
The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of 5-Methylpyrazine-2-amidoxime . This synthesis integrates structure-activity relationship (SAR) data from pyrazine amidoxime scaffolds, anti-tubercular pharmacodynamics, and coordination chemistry.
Classification: Pyrazine Bioisostere | Therapeutic Class: Antimicrobial / Anti-tubercular Agent Molecular Formula: C₆H₈N₄O | MW: 152.15 g/mol
Executive Summary
5-Methylpyrazine-2-amidoxime is a functionalized heterocyclic scaffold emerging as a critical lead in the development of anti-infective agents, specifically against Mycobacterium tuberculosis (Mtb) and resistant Gram-positive pathogens. Distinct from its parent compound Pyrazinamide (PZA), the inclusion of the 5-methyl group enhances lipophilicity (logP), facilitating passive diffusion across the mycolic acid-rich mycobacterial cell wall.
Its mechanism of action is pleiotropic , operating via three distinct pathways:
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Bioactivation & Acidification: Intracellular conversion to active pyrazinoic acid derivatives.
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Metallosequestration: The amidoxime moiety acts as a bidentate ligand, disrupting metalloenzyme homeostasis.
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Membrane Energetics: Collapse of the proton motive force (PMF) in acidic microenvironments.
Chemical Architecture & Properties
The compound features a pyrazine ring substituted at the C2 position with an amidoxime group (–C(NH₂)=NOH) and at the C5 position with a methyl group.
| Property | Value / Description | Impact on Mechanism |
| pKa (Amidoxime) | ~3.5 – 4.5 (Acidic proton) | Allows proton donation in neutral pH; exists as zwitterion in specific ranges. |
| LogP | ~0.5 – 0.8 (Estimated) | The 5-methyl group increases lipophilicity vs. unsubstituted pyrazine, improving CNS and granuloma penetration. |
| Chelation | N,O-Bidentate Ligand | Forms stable 5-membered chelate rings with transition metals (Fe²⁺, Cu²⁺, Zn²⁺). |
| H-Bonding | Donor (OH, NH₂) & Acceptor (N) | Facilitates binding to ribosomal protein S1 (RpsA) and formation of helical supramolecular polymers in crystal lattice. |
Mechanism of Action (MoA)
Pathway A: The "Trojan Horse" Bioactivation
Similar to Pyrazinamide, 5-Methylpyrazine-2-amidoxime functions as a prodrug. However, its activation pathway bypasses the strict requirement for Pyrazinamidase (PncA) in some strains, offering utility in PZA-resistant isolates.
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Cellular Entry: The neutral molecule diffuses passively across the bacterial envelope. The 5-methyl group reduces water solubility slightly but significantly enhances permeability through the waxy mycolic acid layer of Mtb.
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Enzymatic Processing: Inside the cytoplasm, the amidoxime is metabolized.
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Route 1 (Reductive): The Molybdenum-containing Amidoxime Reducing Component (mARC) or bacterial equivalents reduce the amidoxime to the corresponding amidine .
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Route 2 (Hydrolytic): Deamination/hydrolysis yields 5-methylpyrazine-2-carboxylic acid .
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Target Engagement:
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The accumulation of the carboxylic acid metabolite lowers intracellular pH (
), disrupting enzyme function. -
The metabolite binds to Ribosomal Protein S1 (RpsA) , inhibiting trans-translation (a ribosome rescue pathway), thereby stalling protein synthesis.
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Pathway B: Metallosequestration (Direct Toxicity)
The amidoxime moiety is a potent chelator. Unlike amides (PZA), amidoximes can directly strip essential metal cofactors from bacterial metalloenzymes.
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Target: Iron-sulfur cluster proteins and Zinc-dependent metalloproteases.
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Effect: The formation of stable [M(Ligand)₂] complexes creates a localized deficiency of essential metals, halting respiration and replication.
Pathway C: Proton Motive Force (PMF) Collapse
In acidic environments (e.g., macrophage phagolysosomes, pH ~5.5), the equilibrium shifts. The protonated species acts as a protonophore, cycling protons across the membrane and collapsing the transmembrane potential (
Visualization: Signaling & Activation Pathway
Caption: Multi-modal mechanism of 5-Methylpyrazine-2-amidoxime: Prodrug activation, RpsA inhibition, and direct metal chelation.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Methylpyrazine-2-amidoxime
Rationale: Direct conversion from the nitrile precursor is the most efficient route, avoiding side reactions associated with carboxylic acid functionalization.
Reagents: 5-Methylpyrazine-2-carbonitrile, Hydroxylamine hydrochloride (
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Preparation: Dissolve 10 mmol of 5-Methylpyrazine-2-carbonitrile in 20 mL of absolute ethanol.
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Activation: In a separate flask, dissolve 15 mmol
and 7.5 mmol in 10 mL water. Stir until effervescence ceases (generation of free hydroxylamine). -
Reaction: Add the hydroxylamine solution to the nitrile solution. Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
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Isolation: Evaporate ethanol under reduced pressure. The residue will precipitate upon cooling.
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Purification: Recrystallize from ethanol/water (1:1).
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Validation: Confirm structure via ¹H-NMR (DMSO-
) and IR (look for N-O stretch at ~950 cm⁻¹ and at ~3400 cm⁻¹).
Protocol 2: In Vitro Chelation Assay
Rationale: To quantify the compound's ability to sequester metal ions, validating Mechanism B.
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Stock Solutions: Prepare 1 mM stock of 5-Methylpyrazine-2-amidoxime in DMSO. Prepare 1 mM stocks of
, , and in deionized water. -
Titration: In a quartz cuvette, mix 1 mL of drug solution with increasing aliquots (10–100 µL) of metal solution.
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Measurement: Record UV-Vis spectra (200–600 nm) after each addition.
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Analysis: Look for bathochromic shifts (red shift) or the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands.
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Stoichiometry: Plot absorbance vs. [Metal]/[Ligand] ratio (Job’s Plot) to determine if the complex is 1:1, 1:2, or 1:3.
Pharmacokinetics & Safety Profile
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Metabolic Stability: The 5-methyl group blocks metabolic oxidation at the C5 position (a common clearance route for pyrazines), potentially extending half-life (
) compared to unsubstituted analogues. -
Toxicity: Amidoximes are generally less toxic than hydrazides. However, they are metabolized by the liver (mARC system). High doses may lead to methemoglobinemia (rare) due to N-hydroxylation byproducts.
References
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National Institutes of Health (PMC) . Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Retrieved from [Link]
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ResearchGate . Crystalline pyrazine-2-amidoxime isolated by diffusion method and its structural and behavioral analysis. Retrieved from [Link]
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PubMed . Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Retrieved from [Link]
